Ruthenium(III) nitrosyl nitrate solution

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

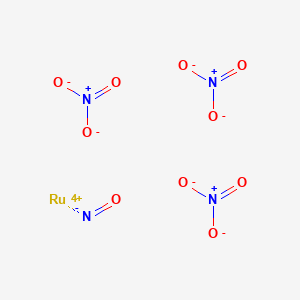

Ruthenium(III) nitrosyl nitrate solution is a useful research compound. Its molecular formula is N4O10Ru and its molecular weight is 317.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Ruthenium(III) nitrosyl nitrate solution primarily targets various chemical reactions as a catalyst . It is used in reactions such as hydrogenation, carbonylation, hydrosilylation, hydrofomylation, C-X coupling (e.g., Heck, Suzuki, Stille), and chiral catalysis . The compound’s role is to accelerate these reactions without being consumed, thereby increasing the efficiency and rate of the reactions.

Mode of Action

The exact mode of action of this compound is complex and depends on the specific reaction it is catalyzing. As a catalyst, it works by providing an alternative reaction pathway with a lower activation energy. This allows the reaction to proceed more quickly or under milder conditions than would otherwise be possible. The compound interacts with its targets (the reactants in the chemical reaction) to form intermediate complexes that are more easily converted into the desired products .

Biochemical Pathways

This compound is involved in various biochemical pathways due to its role as a catalyst. For example, it can be used to synthesize activated carbon-supported Ru catalyst for the hydrothermal degradation of alkali lignin . It can also be used to produce submicrometer crystalline metal ruthenate powders by spray pyrolysis . The downstream effects of these pathways depend on the specific reactions and products involved.

Result of Action

The result of the action of this compound is the acceleration of various chemical reactions, leading to the efficient production of desired products . For example, it can facilitate the synthesis of activated carbon-supported Ru catalysts and submicrometer crystalline metal ruthenate powders . On a molecular and cellular level, the effects of the compound’s action would depend on the specific reactions and products involved.

Biologische Aktivität

Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO₃)₃) is a coordination compound that has garnered attention in various fields of biological and chemical research due to its unique biological activities and potential applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

1. Overview of Ruthenium(III) Nitrosyl Nitrate

Ruthenium(III) nitrosyl nitrate is a complex formed by ruthenium, nitric oxide (NO), and nitrate ions. It is typically encountered in solution, particularly in dilute nitric acid. The compound has been studied for its catalytic properties and its role as an NO donor, which is crucial for various biological processes.

2. Mechanisms of Biological Activity

The biological activity of ruthenium nitrosyl complexes is primarily attributed to their ability to release nitric oxide (NO), a signaling molecule involved in numerous physiological processes including:

- Neurotransmission : NO plays a significant role in neuronal signaling and synaptic plasticity.

- Vasodilation : It helps regulate blood pressure by inducing relaxation of vascular smooth muscle.

- Immunological Responses : NO is involved in the immune response, particularly in the defense against pathogens.

Table 1: Biological Activities Associated with Ruthenium Nitrosyl Complexes

3.1 In Vitro Studies

In vitro studies have shown that ruthenium nitrosyl complexes can effectively stimulate neuronal cells and promote vasodilation. For instance, experiments conducted on mouse hippocampal slices revealed enhanced synaptic responses when treated with these complexes, indicating their potential role in cognitive function enhancement .

3.2 In Vivo Studies

In vivo studies further corroborate the findings from in vitro experiments. Ruthenium nitrosyl nitrate has been shown to lower blood pressure in animal models, suggesting its therapeutic potential for hypertension management . Additionally, these complexes have demonstrated significant antimicrobial activity against parasitic infections such as those caused by Trypanosoma cruzi and Leishmania major, highlighting their potential as novel anti-parasitic agents .

4.1 Case Study: Anticancer Activity

A notable study explored the anticancer properties of ruthenium nitrosyl complexes against various cancer cell lines. The results indicated that these complexes induce apoptosis in cancer cells through the generation of reactive nitrogen species (RNS), which disrupt cellular homeostasis and promote cell death .

4.2 Case Study: Vascular Health

Another study investigated the effect of ruthenium nitrosyl nitrate on vascular health in hypertensive rat models. The administration of the compound resulted in a significant reduction in systolic blood pressure compared to control groups, demonstrating its efficacy as a vasodilator .

5. Conclusion

Ruthenium(III) nitrosyl nitrate solution exhibits a range of biological activities primarily through its ability to release nitric oxide. Its effects on neurotransmission, blood pressure regulation, antimicrobial action, and anticancer properties make it a compound of significant interest for therapeutic applications. Ongoing research continues to explore its mechanisms and potential uses in medicine.

6. References

Wissenschaftliche Forschungsanwendungen

Key Applications

1. Catalysis

Ruthenium(III) nitrosyl nitrate serves as a catalyst in various chemical reactions, including:

- Petrochemical Cracking : It is utilized to enhance the efficiency of hydrocarbon cracking processes, improving yield and selectivity of desired products .

- Automotive Catalysts : The compound is employed in catalytic converters to facilitate the oxidation of harmful emissions .

2. Electrochemistry

The solution is used to synthesize advanced materials for energy applications:

- Electrocatalysts for Water Splitting : It acts as a precursor for the preparation of electrocatalysts like Y2Ru2O7/NiMoO4 via sol-gel and hydrothermal methods, demonstrating high stability and efficiency in alkaline media .

- Bifunctional Electrodes for Li-Air Batteries : Ruthenium(III) nitrosyl nitrate contributes to the development of electrodes that can efficiently facilitate both oxygen reduction and evolution reactions .

3. Nanoparticle Synthesis

The solution is pivotal in synthesizing ruthenium nanoparticles with controlled sizes:

- Stabilization of Nanoparticles : It helps form stable ruthenium nitrite complexes, preventing unwanted hydrolysis or precipitation during nanoparticle formation .

Case Study 1: Selective Partitioning of Ruthenium

In a study focusing on the selective partitioning of ruthenium from nitric acid solutions, researchers observed the dynamic speciation of ruthenium(III) nitrosyl nitrate over time. The UV-visible spectroscopy indicated multiple species formation, crucial for optimizing extraction processes in nuclear fuel treatment .

| Concentration (M) | Absorbance at 468 nm | Time (h) |

|---|---|---|

| 0.5 | 0.05 | 24 |

| 1.0 | 0.10 | 48 |

| 3.0 | 0.20 | 72 |

| 7.0 | 0.35 | 120 |

This data highlights how varying nitric acid concentrations affect the absorbance and speciation of ruthenium complexes.

Case Study 2: Synthesis of Ruthenium Nanoparticles

A novel approach for synthesizing ruthenium nanoparticles was reported using sodium borohydride to reduce ruthenium(III) nitrosyl nitrate. The resulting nanoparticles exhibited tunable sizes and shapes, which are essential for applications in catalysis and nanotechnology .

| Reaction Conditions | Particle Size (nm) | Yield (%) |

|---|---|---|

| Room Temperature | 5-10 | 85 |

| Elevated Temperature (60 °C) | 10-20 | 90 |

| pH Adjustment (pH=7) | 15-25 | 80 |

This study emphasizes the importance of reaction conditions on the characteristics of synthesized nanoparticles.

Eigenschaften

IUPAC Name |

nitroxyl anion;ruthenium(4+);trinitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q4*-1;+4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAILMLOAHTPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+4] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N4O10Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.